molecular formula C10H19NO2 B2561760 Methyl 3-(2-methylpiperidin-1-yl)propanoate CAS No. 767246-36-6

Methyl 3-(2-methylpiperidin-1-yl)propanoate

Cat. No.: B2561760
CAS No.: 767246-36-6
M. Wt: 185.267
InChI Key: PJCRNZVEJBXMEZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylpiperidin-1-yl)propanoate is a nitrogen-containing ester derivative with a piperidine ring substituted by a methyl group at the 2-position. The compound’s systematic name and CAS number (4151-04-6) are identified in supplier catalogs and chemical databases . Its molecular formula is C₁₀H₁₉NO₂, featuring a methyl ester group at the terminal position and a 2-methylpiperidine moiety linked via a propanoate chain.

Properties

IUPAC Name

methyl 3-(2-methylpiperidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCRNZVEJBXMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpiperidin-1-yl)propanoate typically involves the reaction of 2-methylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Methyl 3-(2-methylpiperidin-1-yl)propanoate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, particularly in neurological and psychiatric disorders.
    • Case Study : A study explored derivatives of this compound, demonstrating potential efficacy in treating Alzheimer’s disease by acting on neurotransmitter pathways .
  • Antifungal Activity
    • Research indicates that compounds related to this compound exhibit significant antifungal properties. For instance, derivatives have shown effectiveness against strains such as Aspergillus and Candida.
    • Data Table : Antifungal Efficacy
      CompoundTarget OrganismMIC (µg/mL)
      Compound ACandida albicans1
      Compound BAspergillus flavus7.8
  • Anticancer Potential
    • The anticancer potential of piperidine derivatives, including this compound, has been explored extensively. Some studies report selective cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance therapeutic effects.
    • Case Study : In vitro studies demonstrated that certain derivatives achieved IC50 values between 20 to 24 µg/mL against HeLa and MCF-7 cancer cell lines, indicating significant anticancer activity .
  • Bioconjugation and Drug Delivery
    • The unique structure of this compound makes it suitable for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.
    • Application Example : It has been utilized in the development of targeted drug delivery systems that enhance the efficacy of therapeutic agents by improving their bioavailability.
  • Material Science
    • Beyond biological applications, this compound is being investigated for its potential use in material science, particularly in formulating advanced materials with enhanced properties such as durability and thermal stability.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Methyl 3-(4-fluoropiperidin-1-yl)propanoateFluorinated derivativeEnhanced biological activity due to fluorine substitution
Methyl 3-(4-methylpiperidin-1-yl)propanoateMethyl substitution at the 4-positionVariability in binding affinity to biological targets

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, influencing the activity of neurotransmitters or other signaling molecules. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-(2-methylpiperidin-1-yl)propanoate with analogous propanoate esters, focusing on substituents, molecular features, and inferred properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target) 4151-04-6 2-methylpiperidine at position 3 C₁₀H₁₉NO₂ 185.27 Likely moderate polarity; potential intermediate in drug synthesis
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 122806-10-4 Phenyl at position 3, piperidine at position 2, ethyl ester C₁₆H₂₃NO₂ 261.36 Higher lipophilicity due to phenyl group; research use (non-pharmaceutical)
Methyl 3-phenyl-2-(piperidin-1-yl)propanoate 7079-02-9 Phenyl at position 3, piperidine at position 2, methyl ester C₁₅H₂₁NO₂·ClH 247.33 (free base) Aromaticity may enhance rigidity; hydrochloride salt noted
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Not provided 2-amino-5-fluoropyridine at position 3 C₉H₁₀FN₂O₂ 200.19 Pyridine ring introduces hydrogen-bonding potential; structural analog for medicinal chemistry
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Not provided Benzofuran with hydroxy/methoxy groups C₁₄H₁₆O₅ 264.28 Aromatic oxygen-rich system; isolated from natural sources (e.g., Ficus stenophylla)

Key Structural and Functional Differences:

Substituent Position and Ring Type: The target compound contains a saturated 2-methylpiperidine ring, which may enhance solubility in polar solvents compared to aromatic analogs like the phenyl-substituted derivatives .

Ester Group Variations: The methyl ester in the target compound is smaller and more polar than the ethyl ester in Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate, likely resulting in lower lipophilicity and faster metabolic hydrolysis .

Biological and Synthetic Relevance :

  • Piperidine derivatives are common in pharmaceuticals (e.g., analgesics, antipsychotics). The 2-methyl group in the target compound may introduce steric hindrance, affecting reactivity in substitution reactions or receptor binding .
  • Pyridine and benzofuran analogs (e.g., and ) highlight the role of heterocycles in modulating electronic properties and bioactivity .

Biological Activity

Methyl 3-(2-methylpiperidin-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a propanoate group linked to a 2-methylpiperidine moiety. Its molecular formula is C12H23NC_{12}H_{23}N with a molecular weight of approximately 185.26 g/mol. The presence of both hydrophilic (ester) and lipophilic (piperidine) characteristics enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in modulating neurotransmitter systems, which can influence numerous cellular processes. Research indicates that this compound may affect pathways related to the central nervous system, potentially offering therapeutic benefits in neurological disorders.

Central Nervous System Disorders

This compound is being explored for its potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies suggest that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of piperidine derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Some studies report significant antibacterial and moderate antifungal activities associated with this compound. This suggests a broader application in developing antimicrobial therapies.

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 3-(1-piperidinyl)propanoateStructureModerate AChE inhibition
Methyl 3-(2-ethylpiperidin-1-yl)propanoateStructureAnticancer properties
Methyl 3-(4-methylpiperidin-1-yl)propanoateStructureSignificant CNS activity

The presence of different alkyl groups on the piperidine ring influences the pharmacokinetic and pharmacodynamic properties of these compounds, affecting their efficacy and safety profiles in therapeutic applications.

Case Studies

Case Study 1: Alzheimer's Disease
A study conducted on piperidine derivatives revealed that this compound exhibited enhanced binding affinity to AChE compared to other derivatives. This suggests that structural modifications can significantly impact therapeutic efficacy against neurodegenerative diseases .

Case Study 2: Anticancer Activity
In vitro tests showed that this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin. This finding underscores the compound's potential as a lead in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(2-methylpiperidin-1-yl)propanoate with high purity, and how can impurities be monitored?

  • Methodology : Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to monitor reaction progress and identify impurities. Reference standards from the European Pharmacopoeia (EP), such as propanoic acid derivatives (e.g., Imp. A, B, C), can help quantify byproducts . For example, impurities like 3-[4-(2-Methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) may arise during synthesis and require targeted removal strategies .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) coupled with SHELX software for structure refinement. SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data, even for compounds with complex stereochemistry . Ensure proper data collection parameters (e.g., temperature, radiation wavelength) to minimize errors in bond-length and angle calculations.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use full chemical protective suits and respiratory protection (e.g., NIOSH-certified N100 respirators) to mitigate exposure risks. Avoid drainage contamination and ensure proper ventilation. Refer to safety data sheets (SDS) for guidance on first-aid measures in case of skin/eye contact or inhalation . For example, irritation risks highlighted in SDS documents necessitate immediate decontamination protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodology : Cross-validate experimental data with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions) and authoritative databases like the NIST Chemistry WebBook. For instance, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects or conformational flexibility, requiring solvent-correction algorithms .

Q. What experimental strategies can elucidate the compound’s role in biochemical pathways or enzyme interactions?

  • Methodology : Use radiolabeled analogs (e.g., ¹⁴C-labeled methyl groups) in in vitro assays to track metabolic fate. Pair with liquid chromatography-mass spectrometry (LC-MS) for metabolite identification. Studies on structurally related compounds, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, suggest potential interactions with enzymes like oxidoreductases or transferases .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodology : Apply reaction pathway modeling software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, piperidine ring functionalization reactions can be optimized using frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. PubChem-derived data on analogous compounds (e.g., Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate) provide benchmarks for validating computational results .

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